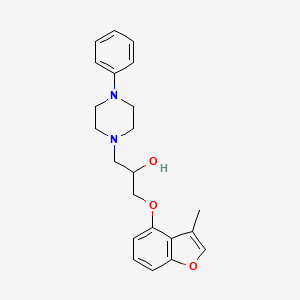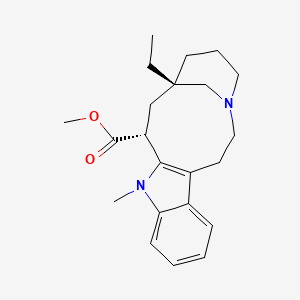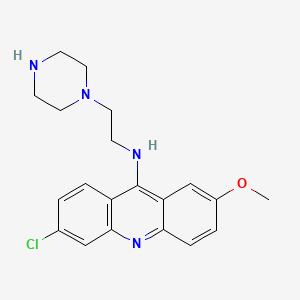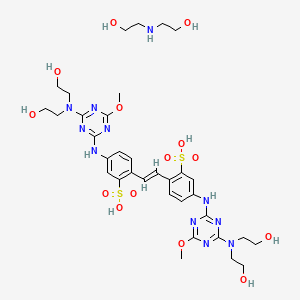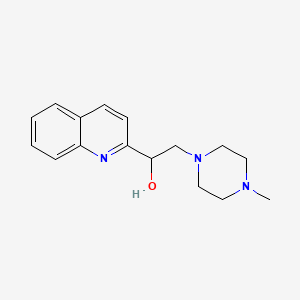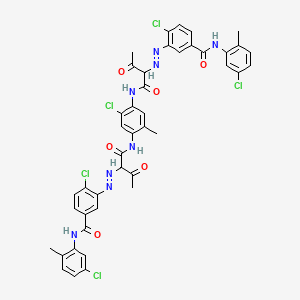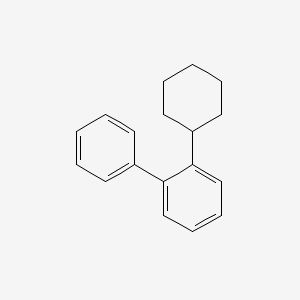
4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- is a complex organic compound that features a morpholine ring, a propanamine chain, and a nitrobenzo(b)thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- involves its interaction with specific molecular targets. The nitrobenzo(b)thienyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Morpholinepropanamine: A simpler analog without the nitrobenzo(b)thienyl group.
N-(2-nitrobenzo(b)thien-3-yl)-amine: Lacks the morpholinepropanamine moiety.
Benzo(b)thiophene derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- is unique due to its combination of a morpholine ring, a propanamine chain, and a nitrobenzo(b)thienyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other benzo(b)thiophene derivatives .
Eigenschaften
CAS-Nummer |
128554-90-5 |
|---|---|
Molekularformel |
C15H19N3O3S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-(3-morpholin-4-ylpropyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H19N3O3S/c19-18(20)15-14(12-4-1-2-5-13(12)22-15)16-6-3-7-17-8-10-21-11-9-17/h1-2,4-5,16H,3,6-11H2 |
InChI-Schlüssel |
DXYRNTLLAXIMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCNC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


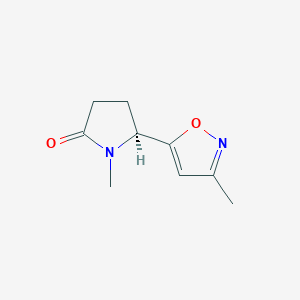

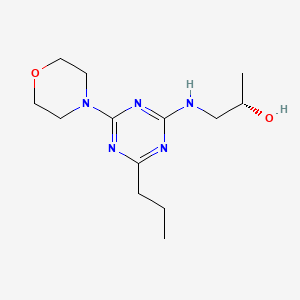
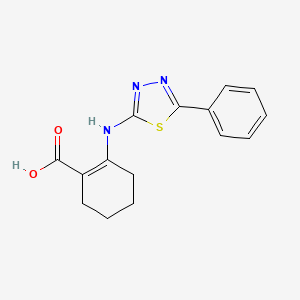
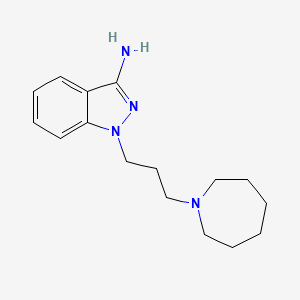
![Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B12725372.png)
